Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)20-13(18)10-12-8-7-9-17(11-12)14(19)21-16(4,5)6/h12H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQQZRVIMAETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678072 | |
| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-66-7 | |
| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
| Step | Reactants | Conditions | Description | Yield (%) |
|---|---|---|---|---|
| 1 | N-Boc-piperidine or N-Boc-3-piperidinol | Solvent: Acetonitrile or THF; Base: Triethylamine or potassium tert-butoxide | Cooling to 0°C, slow addition of tert-butyl bromoacetate or tert-butyl bromoacetate derivative | 70-85 (typical reported yields) |
| 2 | Reaction mixture stirred at ambient temperature for several hours | Ambient temperature stirring | Completion of nucleophilic substitution at the 3-position | - |
| 3 | Purification via column chromatography or recrystallization | Silica gel chromatography or recrystallization solvents such as ethyl acetate/hexane | Isolation of pure product | - |
- The reaction involves nucleophilic substitution where the nitrogen-protected piperidine attacks the electrophilic carbon of tert-butyl bromoacetate, forming the ester linkage.
- The tert-butyl protecting groups provide steric hindrance and stability during the reaction.
- Cooling to 0°C during addition controls reaction rate and minimizes side reactions.
Detailed Procedure
Preparation of Reaction Mixture:
- Dissolve N-Boc-3-piperidinol or N-Boc-piperidine in dry acetonitrile or tetrahydrofuran (THF).
- Add a stoichiometric amount of base such as triethylamine or potassium tert-butoxide to deprotonate the nucleophile.
-
- Cool the reaction mixture to 0°C using an ice bath.
- Add tert-butyl bromoacetate dropwise with stirring to ensure controlled reaction kinetics.
-
- Allow the reaction to proceed at ambient temperature for 4–12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
- Quench the reaction with water or dilute acid.
- Extract the organic layer with ethyl acetate.
- Dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
- Confirm the structure and purity by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Reaction Mechanism Insights
- The key step is the nucleophilic substitution (S_N2) at the electrophilic carbon of tert-butyl bromoacetate by the nitrogen or carbon nucleophile on the piperidine ring.
- The Boc (tert-butoxycarbonyl) group protects the nitrogen, preventing unwanted side reactions.
- The tert-butyl ester group in the product is stable under neutral and mildly basic conditions but can be selectively removed under acidic conditions if needed.
Comparative Analysis of Preparation Methods
| Aspect | Method Using Triethylamine Base | Method Using Potassium tert-Butoxide Base |
|---|---|---|
| Reaction Rate | Moderate, requires longer stirring | Faster due to stronger base |
| Temperature Control | Critical at 0°C during addition | Similar cooling required |
| Purity of Product | High, minimal side products | High but may require more careful workup |
| Yield | ~75-80% | ~80-85% |
| Solvent | Acetonitrile or THF | THF preferred |
Research Findings and Optimization
- Studies indicate that controlling the temperature during addition of tert-butyl bromoacetate is crucial to minimize elimination side reactions.
- Using dry solvents and inert atmosphere (nitrogen or argon) improves yield and purity.
- Column chromatography purification is preferred over recrystallization for higher purity.
- The reaction is scalable to industrial levels with automated reactors and precise control of stoichiometry and temperature.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Base | Triethylamine or potassium tert-butoxide | Strong base preferred for deprotonation |
| Solvent | Acetonitrile or THF | Dry, aprotic solvents enhance reaction |
| Temperature | 0°C during addition, ambient for reaction | Controls reaction rate and side products |
| Reaction Time | 4–12 hours | Depends on scale and base used |
| Purification | Silica gel chromatography | Ensures high purity product |
| Yield | 70–85% | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural features enable it to act as a precursor for synthesizing various bioactive compounds. For instance, derivatives of this compound have been investigated for their activity against specific targets in neuropharmacology and oncology.
Case Study: Neuroprotective Agents
Recent studies have shown that modifications of piperidine derivatives can yield compounds with neuroprotective properties. Research indicates that certain derivatives demonstrate effectiveness in models of neurodegenerative diseases, suggesting that tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate could be pivotal in developing new treatments for conditions like Alzheimer's disease and Parkinson's disease .
Organic Synthesis
2.1 Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its reactivity allows it to participate in various chemical reactions, including:
- Alkylation Reactions: Utilized to introduce alkyl groups into molecules.
- Condensation Reactions: Important for forming carbon-carbon bonds.
Data Table: Synthetic Routes Involving Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
| Reaction Type | Description | Reference |
|---|---|---|
| Alkylation | Introduction of alkyl groups | |
| Condensation | Formation of carbon-carbon bonds | |
| Reduction | Conversion to alcohols or amines |
Pharmaceutical Applications
3.1 Anticancer Activity
Studies have suggested that derivatives of tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate exhibit anticancer properties. For example, research has identified specific analogs that inhibit tumor growth in vitro and in vivo models, highlighting their potential as chemotherapeutic agents.
Case Study: Anticancer Screening
A series of piperidine derivatives were synthesized from tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate and evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique steric and electronic effects that can be exploited in various chemical transformations and applications .
Biological Activity
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 1010814-94-4
Structural Features
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The tert-butoxy and oxoethyl substituents contribute to its unique chemical properties, potentially influencing its biological interactions.
Research indicates that compounds similar to tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate may exhibit several biological activities, including:
- Anti-inflammatory Effects : Some studies suggest that derivatives of piperidine can modulate inflammatory pathways, potentially reducing chronic inflammation.
- Antioxidant Activity : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.
- Neuroprotective Properties : Compounds with a piperidine backbone have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's potential to inhibit certain enzymes associated with neurodegenerative diseases. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
Table 1: In Vitro Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| AChE Inhibition | Colorimetric | IC50 = 5.5 µM |
| Antioxidant Activity | DPPH Scavenging | % Inhibition = 70% |
| Anti-inflammatory | ELISA | Reduced TNF-alpha |
Case Study: Neuroprotective Effects in Mice
A recent study investigated the effects of tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate on cognitive decline in mice:
- Model Used : Mice were treated with the compound prior to exposure to oxidative stress.
- Findings : Treated mice exhibited improved performance in memory tests compared to controls, indicating potential neuroprotective effects.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
Conclusion and Future Directions
Tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate shows promise as a biologically active compound with potential applications in treating neurodegenerative diseases and inflammatory conditions. Future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects.
- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including Boc-protection of the piperidine ring followed by alkylation or coupling reactions. For example, ethyl trifluoroacetate is a common reagent for introducing trifluoroacetyl groups under reflux with dichloromethane as a solvent and triethylamine as a base . Optimization includes adjusting temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios to improve yields. Characterization via NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry is critical for verifying structural integrity .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (>95% typical). Nuclear Magnetic Resonance (NMR) spectroscopy identifies functional groups (e.g., tert-butyl peaks at ~1.4 ppm in <sup>1</sup>H NMR). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key challenges in synthesizing derivatives of this compound for structure-activity studies?
- Methodological Answer : Challenges include regioselectivity during substitution reactions and steric hindrance from the tert-butyl group. Strategies involve using bulky bases (e.g., LDA) for deprotonation or catalytic systems (e.g., Pd-mediated cross-coupling) to enhance reactivity at specific positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving similar piperidine derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Meta-analyses of published data should standardize variables like IC50 measurements. Comparative studies using isogenic cell lines or in vivo models can isolate compound-specific effects .
Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while X-ray crystallography or cryo-EM reveals binding conformations. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .
Q. How can enantiomeric excess be achieved and validated for chiral derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
